molecular formula C9H14N2O2 B12882171 3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12882171
M. Wt: 182.22 g/mol
InChI Key: ZOGWFLRQUBQYLX-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of pyrrole and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which can be leveraged in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves a multi-step process:

    Formation of the Pyrrole Ring: The initial step often involves the synthesis of a pyrrole precursor. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Isoxazole Ring Formation: The isoxazole ring can be constructed via a 1,3-dipolar cycloaddition reaction. This involves the reaction of a nitrile oxide with an alkyne or alkene. The nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent such as chloramine-T.

    Ethoxyethyl Substitution: The final step involves the introduction of the ethoxyethyl group. This can be achieved through nucleophilic substitution reactions where an appropriate ethoxyethyl halide reacts with the intermediate compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the isoxazole ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ethoxyethyl position, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Saturated derivatives with reduced isoxazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
  • 3-(2-Propoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
  • 3-(2-Butoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Uniqueness

3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific ethoxyethyl substitution, which can influence its physicochemical properties and biological activity. This substitution can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-(2-ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C9H14N2O2/c1-2-12-6-4-8-7-3-5-10-9(7)13-11-8/h10H,2-6H2,1H3

InChI Key

ZOGWFLRQUBQYLX-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NOC2=C1CCN2

Origin of Product

United States

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